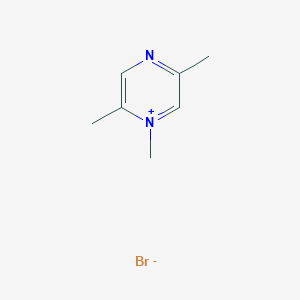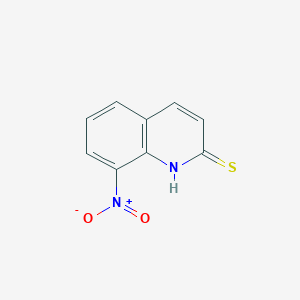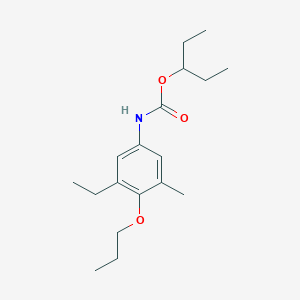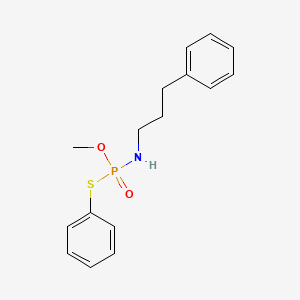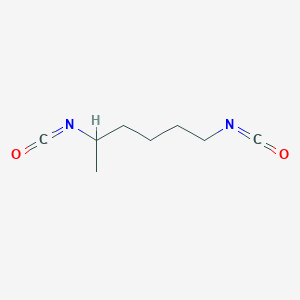
Hexane, 1,5-diisocyanato-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane, 1,5-diisocyanato- is an organic compound with the molecular formula C8H12N2O2. It is a member of the diisocyanate family, which are compounds containing two isocyanate groups (-NCO). These compounds are widely used in the production of polyurethanes, which are materials used in a variety of applications including foams, coatings, adhesives, and elastomers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexane, 1,5-diisocyanato- can be synthesized through the phosgenation of hexamethylene diamine. This process involves the reaction of hexamethylene diamine with phosgene (COCl2) under controlled conditions to produce the diisocyanate. The reaction typically requires a solvent such as toluene or chlorobenzene and is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of hexane, 1,5-diisocyanato- follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Hexane, 1,5-diisocyanato- undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can react with polyols to form polyurethanes, which are used in a wide range of applications.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes. This reaction is typically carried out at room temperature or slightly elevated temperatures.
Amines: React with isocyanates to form ureas. This reaction can occur at room temperature.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which decompose to amines and carbon dioxide.
Aplicaciones Científicas De Investigación
Hexane, 1,5-diisocyanato- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Utilized in the modification of biomolecules for various applications, including drug delivery and tissue engineering.
Medicine: Investigated for its potential use in the development of medical devices and implants due to its biocompatibility.
Industry: Widely used in the production of coatings, adhesives, and elastomers due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of hexane, 1,5-diisocyanato- involves the reactivity of the isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable covalent bonds. This reactivity is the basis for its use in the production of polyurethanes and other polymers. The molecular targets and pathways involved in these reactions are primarily the nucleophilic sites on the reactants, which attack the electrophilic carbon in the isocyanate group.
Comparación Con Compuestos Similares
Hexane, 1,5-diisocyanato- can be compared with other diisocyanates, such as:
Hexane, 1,6-diisocyanato-: Similar in structure but with the isocyanate groups located at different positions on the hexane chain. It is also used in the production of polyurethanes.
Toluene diisocyanate (TDI): An aromatic diisocyanate used in the production of flexible foams.
Methylenediphenyl diisocyanate (MDI): Another aromatic diisocyanate used in the production of rigid foams and other polyurethane products.
Hexane, 1,5-diisocyanato- is unique in its specific positioning of the isocyanate groups, which can influence its reactivity and the properties of the resulting polymers.
Propiedades
Número CAS |
86850-80-8 |
|---|---|
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1,5-diisocyanatohexane |
InChI |
InChI=1S/C8H12N2O2/c1-8(10-7-12)4-2-3-5-9-6-11/h8H,2-5H2,1H3 |
Clave InChI |
ZDZKBUGUIJFYOB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCN=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


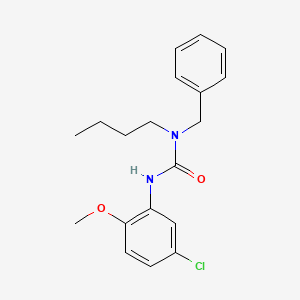
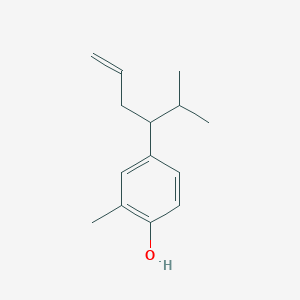

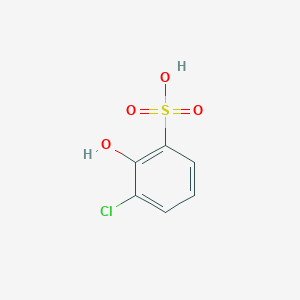
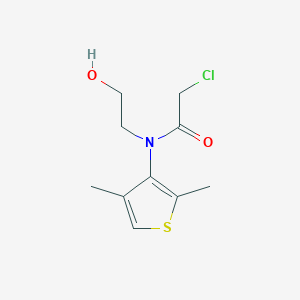
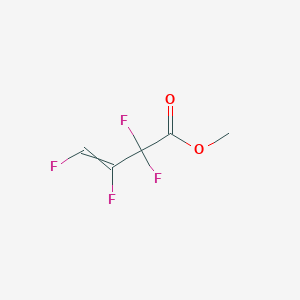
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine](/img/structure/B14405489.png)
![1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one](/img/structure/B14405494.png)
![1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14405502.png)
